![molecular formula C18H13IN4O3S B2743143 2-iodo-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 396720-47-1](/img/structure/B2743143.png)

2-iodo-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

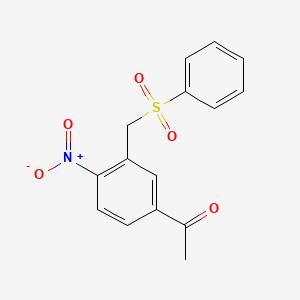

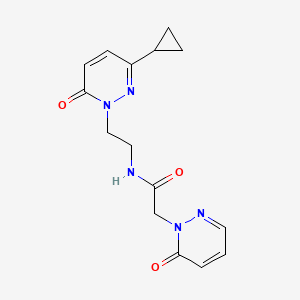

The compound “2-iodo-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide” is a complex organic molecule that contains several functional groups . It has an iodine atom attached to a benzamide group, a nitrophenyl group, and a dihydrothienopyrazole group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the iodine atom, the nitrophenyl group, the benzamide group, and the dihydrothienopyrazole group would all contribute to its overall structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present in its structure. For example, the iodine atom might be susceptible to substitution reactions, while the nitro group could participate in reduction reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Synthesis and Structural Analysis

ChemInform Abstract Synthesis and Reactions

outlines the synthesis and reactions of a complex pyrazolinylpyridine compound, highlighting methodologies that could be applicable for synthesizing structurally related benzamide derivatives (Ahmed et al., 2002).

Contrasting three-dimensional framework structures explores the framework structures of isomeric benzamide compounds through C-H...O hydrogen bonds, iodo-nitro, and other interactions, providing insights into the structural analysis of similar benzamide compounds (Wardell et al., 2005).

Biological Activities

Synthesis and biological evaluation of benzothiazole derivatives discusses the design, synthesis, and evaluation of benzothiazole derivatives for antitumor activity, demonstrating the potential biological applications of related compounds (Yoshida et al., 2005).

Synthesis of Some New Pyrazolopyridines, Pyrazolothienopyridines provides a synthesis route for pyrazolopyridines and related compounds, which may offer guidance for developing compounds with potential antimicrobial or antiviral properties (Ghattas et al., 2003).

Antimicrobial Properties

- Synthesis and antimicrobial properties of new 2-((4-ethylphenoxy)methyl)benzoylthioureas describes the synthesis and testing of acylthiourea derivatives against bacterial and fungal strains, suggesting a methodology for evaluating the antimicrobial properties of similar benzamide compounds (Limban et al., 2011).

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit antimicrobial and antitubercular activities . Therefore, it’s plausible that this compound may also target bacterial cells, specifically Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.

Mode of Action

Based on its structural similarity to other antimicrobial and antitubercular agents, it can be hypothesized that it may interfere with essential bacterial processes, such as cell wall synthesis, protein synthesis, or dna replication .

Biochemical Pathways

Given its potential antimicrobial and antitubercular activities, it may disrupt key biochemical pathways in bacteria, leading to cell death .

Result of Action

The result of the compound’s action is likely the inhibition of bacterial growth, leading to cell death. This is based on the reported antimicrobial and antitubercular activities of similar compounds .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-iodo-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13IN4O3S/c19-15-4-2-1-3-13(15)18(24)20-17-14-9-27-10-16(14)21-22(17)11-5-7-12(8-6-11)23(25)26/h1-8H,9-10H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPDOEWCFHOZTHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=CC=C4I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13IN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![2,3,4-trifluoro-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2743063.png)

![N-methyl-N-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2743065.png)

![Ethyl 2-(2-(3,4-dimethylphenyl)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2743069.png)

![N-(4-fluorophenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2743072.png)

![3,7-Dimethyl-5,6-dihydropyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid;hydrochloride](/img/structure/B2743073.png)

![5-(3,5-difluorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2743080.png)

![1-(3-nitrobenzoyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B2743081.png)